molecular formula C11H13BrN2O2 B1295410 1-(4-Bromo-2-nitrophenyl)piperidine CAS No. 5465-66-7

1-(4-Bromo-2-nitrophenyl)piperidine

Cat. No.: B1295410
CAS No.: 5465-66-7
M. Wt: 285.14 g/mol
InChI Key: MOAYDALUWCNSSG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13BrN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and nitro functional groups on the phenyl ring

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2-nitrophenyl)piperidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze nucleophilic substitution reactions, leading to the formation of new chemical bonds. The interactions between this compound and these biomolecules are typically characterized by the formation of intermediate complexes, which facilitate the transfer of functional groups and the subsequent formation of reaction products .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their catalytic activities. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of degradation products that may have different biochemical activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which may differ from its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a significant biochemical response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as cellular damage, organ toxicity, and alterations in physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biochemical activities. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cellular compartments. The localization and accumulation of this compound in different tissues can influence its overall biochemical activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)piperidine can be synthesized through a multi-step process involving the bromination and nitration of phenylpiperidine derivatives. One common method involves the bromination of 1-(2-nitrophenyl)piperidine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature to ensure controlled addition of bromine to the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed:

    Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

    Reduction Products: 1-(4-Amino-2-nitrophenyl)piperidine.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-(4-Bromo-2-nitrophenyl)piperidine can be compared to other similar compounds, such as:

    1-(4-Nitrophenyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(4-Bromo-2-thienyl)piperidine: Contains a thiophene ring instead of a nitro group, leading to different chemical properties and applications.

    1-(4-Amino-2-nitrophenyl)piperidine: The amino group instead of the bromine atom can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its combination of bromine and nitro functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAYDALUWCNSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282417
Record name 1-(4-bromo-2-nitrophenyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-66-7
Record name 1-(4-Bromo-2-nitrophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-nitrophenyl)piperidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25823
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25823
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Record name 1-(4-bromo-2-nitrophenyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMO-2-NITROPHENYL)-PIPERIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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